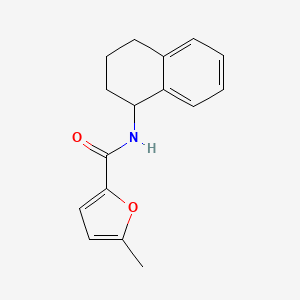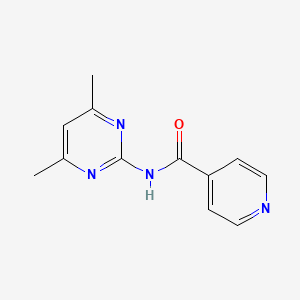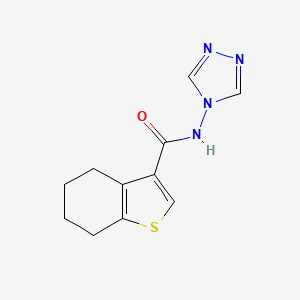![molecular formula C17H21NO2S B4179365 N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4179365.png)
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide, also known as A-40174, is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the mu-opioid receptor and has been extensively studied for its potential applications in the field of pain management.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be a highly potent and selective mu-opioid receptor agonist, which makes it a promising candidate for the development of new analgesics. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has been investigated for its potential use in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and physical dependence than traditional opioids.
Mecanismo De Acción
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of intracellular signaling events that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has been shown to produce a range of physiological effects, including sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide produces a range of biochemical and physiological effects, including the activation of the mu-opioid receptor, the inhibition of neurotransmitter release, and the modulation of pain perception. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has been shown to produce sedation, respiratory depression, and euphoria. These effects are mediated by the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly potent and selective mu-opioid receptor agonist, which allows for the precise modulation of pain perception. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has been shown to produce less respiratory depression and physical dependence than traditional opioids, which makes it a safer alternative for use in animal studies. However, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide also has several limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide. One potential avenue of research is the development of new analgesics based on the structure of N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide. Additionally, further studies are needed to investigate the potential use of N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide in the treatment of opioid addiction. Finally, the development of new methods for the synthesis of N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide may help to increase its availability and reduce its cost.
Conclusion:
In conclusion, N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in pain management and the treatment of opioid addiction. It is a highly potent and selective mu-opioid receptor agonist that produces a range of biochemical and physiological effects. While N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential of N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide and to develop new analgesics based on its structure.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-5-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-4-15-10-11-16(21-15)17(19)18-12(3)13-6-8-14(9-7-13)20-5-2/h6-12H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIFINXGFYFQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)ethyl]-5-ethylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4179284.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)
![2-(4-ethoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4179306.png)
![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)


![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)

![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)